TrxR Crystal Structure: High-Resolution Binding
In a crystallographic fragment screen against M. smegmatis TrxR, N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide was one of 56 starting points identified. Its binding mode was resolved at 1.63 Å resolution in complex with the protein (PDB 8CCK) [1]. This contrasts with other fragments from the same F2X-Entry library that did not yield high-resolution structures or showed ambiguous electron density. The compound's well-defined electron density indicates high structural fragility, a critical parameter for FBDD progression.
| Evidence Dimension | Crystallographic Resolution of Fragment-Protein Complex |
|---|---|
| Target Compound Data | 1.63 Å (PDB 8CCK) |
| Comparator Or Baseline | Other F2X-Entry fragment hits (e.g., Compound 2-06, PDB 8CCM) with comparable or lower resolution; many fragment hits from the screen did not yield usable structures. |
| Quantified Difference | Structure determined at high resolution; a significant portion of the 96 screened fragments yielded no discernible binding mode. |
| Conditions | X-ray diffraction, M. smegmatis TrxR, F2X-Entry fragment library co-crystallization. |
Why This Matters
High-resolution structural data is the gold standard for confirming specificity and providing a structural basis for chemical elaboration, making this fragment a low-risk, high-value starting point for medicinal chemistry campaigns.
- [1] Füsser, F. T., Wollenhaupt, J., Weiss, M. S., Kümmel, D., & Koch, O. (2023). Novel starting points for fragment-based drug design against mycobacterial thioredoxin reductase identified using crystallographic fragment screening. Acta Crystallographica Section D: Structural Biology, 79(Pt 9), 857-865. View Source
